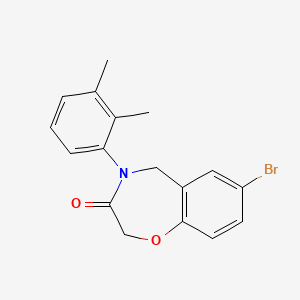

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4-(2,3-dimethylphenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-11-4-3-5-15(12(11)2)19-9-13-8-14(18)6-7-16(13)21-10-17(19)20/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKWBRGSOVWWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.

Introduction of the Dimethylphenyl Group: This step involves the coupling of the benzoxazepine core with a dimethylphenyl derivative, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse applications. This article explores its scientific research applications, supported by data tables and documented case studies.

Structure and Composition

- Molecular Formula : C14H14BrN2O

- Molecular Weight : 304.18 g/mol

- IUPAC Name : this compound

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Melting Point : Specific melting point data is often proprietary or not widely published.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Studies indicate that it exhibits activity against various biological targets:

- Antitumor Activity : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, a study demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress .

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. Notably, researchers have synthesized various analogs to explore structure-activity relationships (SAR) that could yield more potent compounds .

Biological Assays

This compound has been utilized in various biological assays to evaluate its pharmacological properties:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers reported that derivatives of this compound exhibited selective cytotoxicity against multiple cancer cell lines. The study highlighted the importance of the bromine substituent in enhancing anticancer activity through modulation of cell signaling pathways involved in apoptosis .

Case Study 2: Neuroprotective Mechanisms

A research article focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal death in models of Alzheimer's disease. The study utilized primary neuronal cultures exposed to amyloid-beta peptides and showed that treatment with the compound significantly decreased markers of neuronal damage and inflammation .

Mechanism of Action

The mechanism of action of 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocycle Core Differences

Substituent Variations

7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (4a) ():

- Features a phenyl group at position 3 instead of the 2,3-dimethylphenyl group.

- Melting point: 205–270°C (crystallized from dioxane).

- Demonstrated tranquillizing effects in studies, suggesting the phenyl group contributes to CNS activity .

7-Bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (): Substituted with a 2-fluorobenzyl group. Molecular weight: 350.18 (C₁₆H₁₃BrFNO₂). Fluorine’s electron-withdrawing effects may reduce metabolic stability compared to methyl groups .

7-Chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (): Contains chlorine at position 7 and a methoxy group at position 7. Molecular weight: 352.2 (C₁₇H₁₅Cl₂NO₃).

Physicochemical Properties

*Calculated based on C₁₆H₁₅BrNO₂.

Biological Activity

Chemical Structure and Properties

Molecular Formula : C18H18BrN1O1

Molecular Weight : 348.25 g/mol

CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a bromine atom and a dimethylphenyl group attached to a benzoxazepine core, which is known for various biological activities.

- Antitumor Activity : Research indicates that benzoxazepine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : Some studies have reported that compounds similar to 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one show significant antibacterial and antifungal activities. These effects are attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

- Neuroprotective Effects : Benzoxazepines have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Effects

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various benzoxazepine derivatives, including this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant potency against these cells compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited strong antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting potential as a therapeutic agent against infections caused by resistant strains .

Case Study 3: Neuroprotection

A model of Alzheimer's disease was used to assess the neuroprotective effects of the compound. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated mice compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.